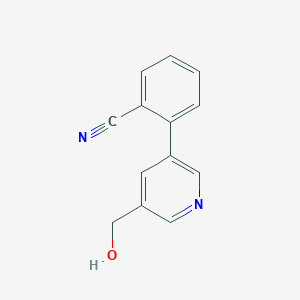
2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile is an organic compound with the molecular formula C13H10N2O It is a heterocyclic aromatic compound that contains both a pyridine ring and a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-cyanopyridine with formaldehyde in the presence of a base to form the hydroxymethyl derivative. This reaction typically requires mild conditions and can be carried out at room temperature.
Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 5-(hydroxymethyl)pyridine is coupled with a bromobenzonitrile in the presence of a palladium catalyst. This method allows for the formation of the desired product with high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as the use of ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact and improve process efficiency .
化学反应分析
Types of Reactions
2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of 2-(5-(carboxymethyl)pyridin-3-yl)benzonitrile.
Reduction: Formation of 2-(5-(aminomethyl)pyridin-3-yl)benzonitrile.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors. The hydroxymethyl and nitrile groups can interact with various molecular targets, leading to changes in biological activity. The pathways involved often include binding to active sites or allosteric sites on proteins, thereby modulating their function .
相似化合物的比较
Similar Compounds
- 2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile
- 2-(5-(Hydroxymethyl)pyridin-4-yl)benzonitrile
- 2-(5-(Hydroxymethyl)pyridin-3-yl)benzamide
Uniqueness
2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile is unique due to the specific positioning of the hydroxymethyl group on the pyridine ring, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .
属性
CAS 编号 |
1346691-53-9 |
|---|---|
分子式 |
C13H10N2O |
分子量 |
210.23 g/mol |
IUPAC 名称 |
2-[5-(hydroxymethyl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C13H10N2O/c14-6-11-3-1-2-4-13(11)12-5-10(9-16)7-15-8-12/h1-5,7-8,16H,9H2 |
InChI 键 |
FIECQRFDEBBALP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#N)C2=CN=CC(=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


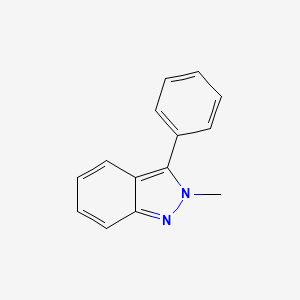


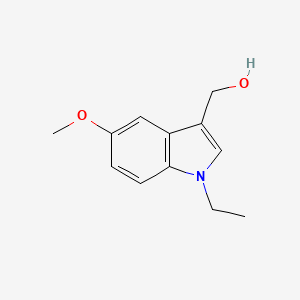
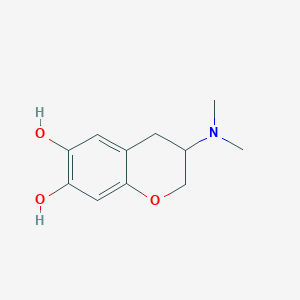
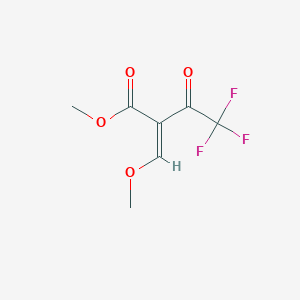

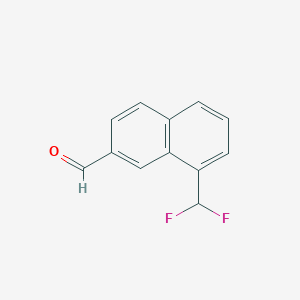
![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)
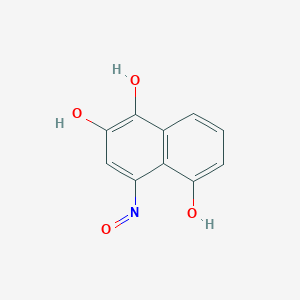

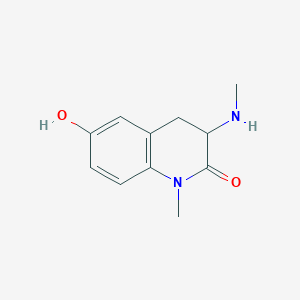

![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)
